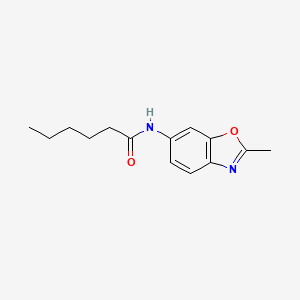

N-(2-methyl-1,3-benzoxazol-6-yl)hexanamide

Description

Properties

IUPAC Name |

N-(2-methyl-1,3-benzoxazol-6-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-3-4-5-6-14(17)16-11-7-8-12-13(9-11)18-10(2)15-12/h7-9H,3-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIBZYBQMHBVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=CC2=C(C=C1)N=C(O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties of N-(2-Methyl-1,3-benzoxazol-6-yl)hexanamide

Molecular Architecture

The target compound consists of a 2-methyl-1,3-benzoxazole core substituted at the 6-position with a hexanamide group. The benzoxazole ring system (C₈H₅NO) contributes aromatic stability and π-conjugation, while the hexanoyl chain (C₆H₁₁O) introduces lipophilicity. The amine group at the 6-position acts as the nucleophilic site for acylation.

Synthetic Routes to this compound

Direct Acylation of 2-Methyl-1,3-benzoxazol-6-amine

The most straightforward method involves reacting 2-methyl-1,3-benzoxazol-6-amine with hexanoyl chloride in the presence of a base.

Reaction Mechanism

The amine attacks the electrophilic carbonyl carbon of hexanoyl chloride, displacing chloride and forming the amide bond. A base (e.g., triethylamine) neutralizes HCl, shifting equilibrium toward product formation.

Procedure

Reagents :

- 2-Methyl-1,3-benzoxazol-6-amine (1.0 equiv)

- Hexanoyl chloride (1.2 equiv)

- Triethylamine (2.0 equiv)

- Anhydrous DCM (solvent)

Steps :

- Dissolve the amine (1.48 g, 10 mmol) in DCM (50 mL) under nitrogen.

- Add triethylamine (2.8 mL, 20 mmol) and cool to 0°C.

- Slowly add hexanoyl chloride (1.45 mL, 12 mmol) dropwise.

- Warm to room temperature and stir for 12 hours.

- Quench with water (50 mL), extract with DCM, dry (Na₂SO₄), and concentrate.

- Purify by silica gel chromatography (hexane/ethyl acetate 4:1) to yield a white solid (2.1 g, 81%).

Optimization Data

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | DCM | 81% |

| Base | Triethylamine | 75–85% |

| Temperature | 0°C → RT | Max yield |

| Stoichiometry | 1.2:1 (acyl:amine) | Minimal side products |

Coupling Agent-Assisted Synthesis

For less reactive amines or moisture-sensitive conditions, carbodiimide-based coupling agents enhance amide bond formation.

Procedure Using EDC/HOBt

Reagents :

- 2-Methyl-1,3-benzoxazol-6-amine (10 mmol)

- Hexanoic acid (12 mmol)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 12 mmol)

- Hydroxybenzotriazole (HOBt, 12 mmol)

- DMF (solvent)

Steps :

Advantages Over Direct Acylation

- Avoids handling corrosive acyl chlorides.

- Suitable for acid-sensitive substrates.

Alternative Methods

Mixed Anhydride Approach

Reacting the amine with a mixed anhydride generated from hexanoic acid and chloroformate:

Enzymatic Acylation

Lipases (e.g., Candida antarctica) in non-aqueous media:

Purification and Characterization

Chromatographic Techniques

Challenges and Mitigation Strategies

Low Amine Reactivity

Hydrolysis of Acyl Chloride

- Prevention : Strict anhydrous conditions; molecular sieves in the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzoxazol-6-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the hexanamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

N-(2-methyl-1,3-benzoxazol-6-yl)hexanamide has the following chemical characteristics:

- Molecular Formula : C14H18N2O2

- Molecular Weight : 246.3 g/mol

- CAS Number : 6437602

The compound features a benzoxazole moiety, which is known for its diverse biological activities. The presence of the hexanamide group enhances its solubility and bioavailability, making it suitable for various applications.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent. Research indicates that compounds with the benzoxazole structure exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of benzoxazole possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . In vitro assays demonstrated moderate to potent activity against these pathogens.

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals. For instance, antioxidant studies using the DPPH radical assay have confirmed the potential of benzoxazole derivatives in mitigating oxidative stress .

Antimicrobial Applications

The antimicrobial efficacy of this compound has been documented through various studies. A notable case study involved the synthesis of benzoxazinone derivatives that were screened against several bacterial species. The results indicated that these compounds could serve as promising candidates for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Pharmacological Insights

In addition to its antimicrobial properties, this compound has been explored for other pharmacological applications:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes relevant to disease pathways. For example, docking studies have shown favorable interactions with glucosamine-6-phosphate synthase, suggesting potential use in targeting bacterial infections .

Case Studies and Research Findings

Several research findings highlight the compound's potential applications:

- High Throughput Screening : A study focused on high throughput screening against pantothenate synthetase in Mycobacterium tuberculosis indicated that derivatives similar to this compound could be effective inhibitors . The study utilized molecular dynamics simulations to assess binding stability and drug-likeness properties.

- Antioxidant Activity Assessment : Another research highlighted the antioxidant capabilities of benzoxazole derivatives through various assays, confirming their role in reducing oxidative damage in biological systems .

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzoxazol-6-yl)hexanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- N-(2-methyl-1,3-benzoxazol-6-yl)butanamide

- N-(2-methyl-1,3-benzoxazol-6-yl)pentanamide

- N-(2-methyl-1,3-benzoxazol-6-yl)heptanamide

Uniqueness

N-(2-methyl-1,3-benzoxazol-6-yl)hexanamide is unique due to its specific hexanamide group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct properties and applications .

Biological Activity

N-(2-methyl-1,3-benzoxazol-6-yl)hexanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoxazole moiety, which is known for its diverse biological activities. The hexanamide group contributes to the compound's solubility and reactivity, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular pathways. Research indicates that it may inhibit various enzymes or receptors, leading to significant biological effects. For example, studies have shown that benzoxazole derivatives can exhibit antimicrobial and anticancer properties by targeting bacterial cell walls or cancer cell proliferation pathways .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. A study on benzoxazole derivatives demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating potent activity .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| Bacillus subtilis | 30 |

Anticancer Activity

The compound has also been explored for its anticancer potential. In a high-throughput screening study, several benzoxazole derivatives were tested against various cancer cell lines. This compound exhibited cytotoxic effects on tumor cells, suggesting its potential as an anticancer agent .

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of several pathogenic bacteria at low concentrations, supporting its use as a potential therapeutic agent against infections .

- Anticancer Evaluation : In another research project focused on drug discovery for cancer treatment, this compound was identified as a promising candidate after screening a library of compounds on multicellular spheroids. This model allowed for the assessment of drug efficacy in a more physiologically relevant environment .

Safety and Toxicity

While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary studies suggest that the compound exhibits low toxicity in vitro; however, further investigations are needed to establish comprehensive safety data and potential side effects in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methyl-1,3-benzoxazol-6-yl)hexanamide, and how can reaction conditions be optimized?

- Methodology : The synthesis of structurally analogous benzoxazole derivatives often involves coupling reactions using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) to ensure high yields . Reaction optimization should focus on variables such as temperature (40–60°C), pH (neutral to slightly basic), and stoichiometric ratios of reactants. Post-synthesis purification typically employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and bond geometries . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular weight and functional groups. For example, the benzoxazole moiety exhibits characteristic aromatic proton signals at δ 7.2–8.5 ppm in ¹H NMR .

Q. What purification techniques are recommended for isolating this compound with high purity?

- Methodology : After synthesis, use flash chromatography with a hexane/ethyl acetate gradient (20–50% ethyl acetate) to separate unreacted precursors. For higher purity, preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA) is effective . Monitor purity via HPLC-DAD (λ = 254 nm) or LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data for this compound across different studies?

- Methodology : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, incubation time). Conduct meta-analyses comparing IC₅₀ values under standardized protocols. For example, in vitro cytotoxicity assays should use matched cell lines (e.g., MCF-7 vs. HEK293) and control for solvent effects (e.g., DMSO concentration ≤0.1%) . Statistical tools like ANOVA or principal component analysis (PCA) can identify confounding variables .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina, Schrödinger Suite) against crystallized protein structures (PDB ID: relevant kinases or receptors). Validate predictions with molecular dynamics (MD) simulations (50–100 ns trajectories) to assess stability of ligand-protein complexes . QSAR models can further correlate structural features (e.g., logP, polar surface area) with activity .

Q. How does the substitution pattern on the benzoxazole ring influence the compound’s pharmacokinetic properties?

- Methodology : Systematic SAR studies are critical. For example, introduce substituents (e.g., -F, -OCH₃) at positions 2 and 6 of the benzoxazole core and evaluate effects on lipophilicity (logP via shake-flask method) and membrane permeability (Caco-2 cell assays). Fluorine substitution, as seen in analogous compounds, enhances metabolic stability by reducing CYP450-mediated oxidation .

Q. What experimental strategies are recommended for studying the degradation pathways of this compound under physiological conditions?

- Methodology : Conduct forced degradation studies by exposing the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Analyze degradation products via LC-MSⁿ and compare with in silico fragmentation patterns (e.g., Mass Frontier software). Stability-indicating HPLC methods should achieve baseline separation of degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.